molecular formula C21H12F3NO5 B5458630 4,4,4-trifluoro-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-1,3-butanedione

4,4,4-trifluoro-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-1,3-butanedione

Cat. No. B5458630
M. Wt: 415.3 g/mol
InChI Key: GIGNMMHBOUVZCZ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule with the molecular formula C10H7F3O2 . It is also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione . The compound has a molecular weight of 216.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of a butanedione backbone with a phenyl group and a trifluoro group attached . The exact 3D structure can be viewed using computational chemistry software .


Physical And Chemical Properties Analysis

This compound has a density of 1.113 g/cm3 . It has a melting point of 38-40°C (lit.) and a boiling point of 224°C (lit.) . It is sparingly soluble in water (0.24 g/L at 25°C) . The compound has a vapor pressure of 0.02mmHg at 25°C and a refractive index of 1.5 .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and respiratory tract. It should be handled in a well-ventilated area and personal protective equipment such as gloves, eyeshields, and dust masks should be worn .

properties

IUPAC Name

(2E)-4,4,4-trifluoro-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3NO5/c22-21(23,24)20(27)17(19(26)13-5-2-1-3-6-13)12-16-9-10-18(30-16)14-7-4-8-15(11-14)25(28)29/h1-12H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGNMMHBOUVZCZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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